molecular formula C14H24N2O3 B14808887 tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate

tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate

Cat. No.: B14808887
M. Wt: 268.35 g/mol
InChI Key: NCZMRZMPPUIDAY-LLVKDONJSA-N
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Description

tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, a cyano group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl cyanoacetate under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study specific biochemical pathways .

Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-butyl 4-cyano-4-[(tosyloxy)methyl]piperidine-1-carboxylate
  • tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate exhibits unique reactivity due to the presence of the hydroxypropyl group. This functional group can influence the compound’s solubility, stability, and reactivity, making it distinct from its analogs[6][6].

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-11(17)9-14(10-15)5-7-16(8-6-14)12(18)19-13(2,3)4/h11,17H,5-9H2,1-4H3/t11-/m1/s1

InChI Key

NCZMRZMPPUIDAY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N)O

Canonical SMILES

CC(CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N)O

Origin of Product

United States

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